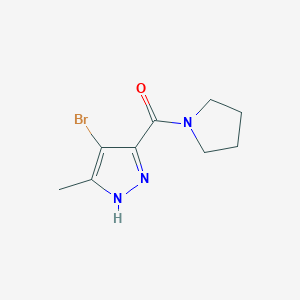

![molecular formula C13H16N2O2 B3094477 5-甲氧基螺[吲哚啉-3,4'-哌啶]-2-酮 CAS No. 1258637-92-1](/img/structure/B3094477.png)

5-甲氧基螺[吲哚啉-3,4'-哌啶]-2-酮

描述

5-Methoxyspiro[indoline-3,4’-piperidin]-2-one is a chemical compound with the linear formula C14H17O3N1 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of spirocyclic oxindole analogues, which could include 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one, involves key steps such as dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound can be obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one are not available in the search results, spirooxindole derivatives have been synthesized via a Knoevenagel condensation and Michael addition cascade . This suggests that 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one could potentially participate in similar reactions.科学研究应用

1. 癌症疗法

5-甲氧基螺[吲哚啉-3,4'-哌啶]-2-酮衍生物已被研究其作为癌症治疗剂的潜力。一项研究发现一种化合物 6-[6-氨基-5-[(1R)-1-(2,6-二氯-3-氟苯基)乙氧基]-3-吡啶基]-1'-甲基螺[吲哚啉-3,4'-哌啶]-2-酮,作为一种有效、选择性和口服有效的 c-Met/ALK 双重抑制剂。该化合物在人胃癌异种移植模型中显示出显着的肿瘤生长抑制 (Li 等人,2013)。

2. 抗增殖活性

在另一项研究中,合成了 1'-甲基螺[吲哚啉-3,4'-哌啶] 衍生物,并评估了它们对各种癌细胞系的抗增殖活性。化合物表现出良好的抗增殖活性,尤其是对 BEL-7402 细胞系,分子对接分析表明对靶蛋白具有很强的亲和力和适当的结合姿势 (Li 等人,2020)。

3. 合成技术

研究还集中于 5-甲氧基螺[吲哚啉-3,4'-哌啶]-2-酮衍生物的合成。例如,一项研究详细介绍了 5'-苯基螺[吲哚啉-3, 2'-吡咯烷]-2-酮衍生物的合成和晶体结构,突出了它们在各种生物应用中的潜在用途 (Sundar 等人,2011)。

4. 光致变色性质

研究了一种新型螺[吲哚啉-萘]恶嗪衍生物的光致变色性质,证明了其在包括材料科学在内的各种应用中的潜力 (Li 等人,2015)。

5. 缓蚀抑制

一项关于螺并嘧啶硫酮对低碳钢缓蚀作用的研究突出了螺[吲哚啉-3,4'-哌啶] 衍生物在保护金属免受腐蚀方面的潜在工业应用 (Yadav 等人,2015)。

安全和危害

According to Sigma-Aldrich, 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . It is classified as Eye Irritant 2 and Skin Irritant 2 under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

作用机制

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antimalarial activity . These compounds act by disrupting multiple biological processes in the malaria parasite, including inhibition of merozoite egress and disruption of vacuolar lipid dynamics .

Result of Action

Related compounds have been shown to exhibit significant inhibitory effects on the growth of malaria parasites .

生化分析

Cellular Effects

It’s speculated that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to confirm these possibilities.

Dosage Effects in Animal Models

The effects of varying dosages of 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one in animal models have not been extensively studied . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.

属性

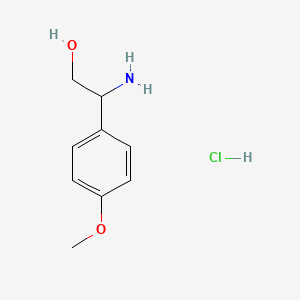

IUPAC Name |

5-methoxyspiro[1H-indole-3,4'-piperidine]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQHFRPVWBDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

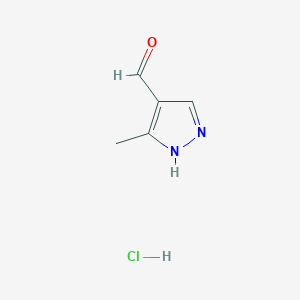

![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)

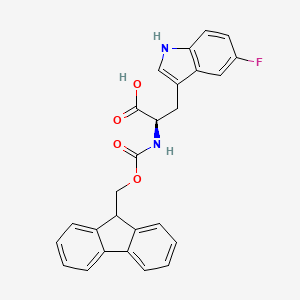

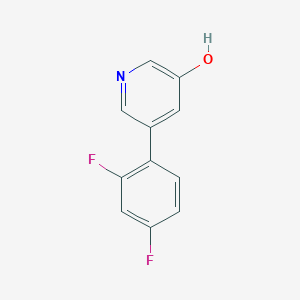

![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)

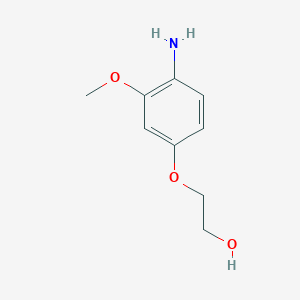

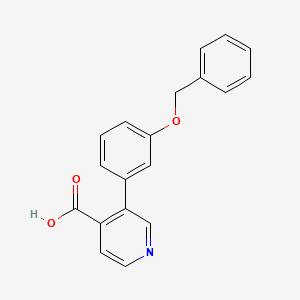

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094469.png)

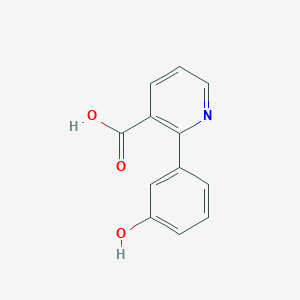

![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)

![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)